A Comprehensive Technical Guide to 3-(2-Methylpropoxy)aniline (CAS No. 37532-43-7)
A Comprehensive Technical Guide to 3-(2-Methylpropoxy)aniline (CAS No. 37532-43-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 3-(2-Methylpropoxy)aniline, a versatile aromatic amine with significant potential in synthetic chemistry and drug discovery. By delving into its chemical properties, synthesis, and potential applications, this document serves as a crucial resource for professionals engaged in cutting-edge research and development.
Introduction: The Strategic Importance of Substituted Anilines
Aniline and its derivatives are foundational scaffolds in modern medicinal chemistry. Their inherent biological activity and synthetic tractability make them privileged structures in the design of novel therapeutic agents. The strategic substitution on the aniline ring allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity, which are critical determinants of a drug candidate's success.[1] 3-(2-Methylpropoxy)aniline, with its isobutoxy substituent at the meta position, presents a unique combination of steric and electronic features that can be exploited in the design of selective and potent bioactive molecules. The isobutoxy group can influence the molecule's conformation and interaction with biological targets, potentially offering advantages over more common alkoxy substituents.
Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is paramount for its application in research and development. The properties of 3-(2-Methylpropoxy)aniline are summarized in the table below.
| Property | Value | Source |
| CAS Number | 37532-43-7 | PubChem |
| Molecular Formula | C₁₀H₁₅NO | PubChem |
| Molecular Weight | 165.23 g/mol | PubChem |
| IUPAC Name | 3-(2-methylpropoxy)aniline | PubChem |
| Synonyms | 3-Isobutoxyaniline, 3-Isobutoxyphenylamine | PubChem |
| Appearance | Expected to be a liquid at room temperature | Inferred |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Expected to be slightly soluble in water, soluble in organic solvents | Inferred from aniline properties[2] |
Synthesis of 3-(2-Methylpropoxy)aniline: A Plausible and Efficient Route
Proposed Synthetic Pathway: Williamson Ether Synthesis
The proposed two-step synthesis involves the deprotonation of the phenolic hydroxyl group of 3-aminophenol to form a phenoxide, followed by nucleophilic substitution with an isobutyl halide.
Diagram of the Proposed Synthesis Workflow
Caption: Proposed Williamson ether synthesis of 3-(2-Methylpropoxy)aniline.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on standard Williamson ether synthesis conditions and should be optimized for safety and yield in a laboratory setting.
Materials:
-
3-Aminophenol
-
Sodium Hydroxide (or another suitable base like potassium carbonate)
-
Isobutyl bromide
-
Ethanol (or another suitable solvent like Dimethylformamide)
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Deprotonation of 3-Aminophenol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminophenol in a suitable solvent like ethanol.
-
Add an equimolar amount of a strong base, such as sodium hydroxide, to the solution.
-
Stir the mixture at room temperature for a designated period to ensure the complete formation of the sodium 3-aminophenoxide intermediate. The choice of solvent and base is critical; a polar aprotic solvent like DMF might be preferred to accelerate the subsequent SN2 reaction.[5]
-
-
Alkylation with Isobutyl Bromide:
-
To the solution containing the sodium 3-aminophenoxide, add a slight excess (e.g., 1.1 equivalents) of isobutyl bromide dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is expected to proceed via an SN2 mechanism.[3]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like diethyl ether.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-(2-Methylpropoxy)aniline by vacuum distillation or column chromatography on silica gel to yield the final product.
-
Causality Behind Experimental Choices:
-
Choice of Base: A strong base is required to deprotonate the phenolic hydroxyl group, which is more acidic than the amino group.
-
Choice of Alkylating Agent: A primary alkyl halide like isobutyl bromide is chosen to favor the SN2 reaction and minimize the competing E2 elimination pathway.[3]
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents can accelerate SN2 reactions.[5]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isobutoxy group protons, and the amine protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic protons | 6.5 - 7.2 | Multiplet | 4H |
| -O-CH₂- (isobutoxy) | ~3.8 | Doublet | 2H |
| -CH- (isobutoxy) | ~2.0 | Multiplet | 1H |
| -CH₃ (isobutoxy) | ~1.0 | Doublet | 6H |
| -NH₂ | 3.5 - 4.5 | Broad singlet | 2H |
The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of both the amino and isobutoxy groups. The -NH₂ proton signal is often broad and its chemical shift can vary with solvent and concentration.[6]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-O | 155 - 160 |
| Aromatic C-N | 145 - 150 |
| Aromatic C-H | 100 - 130 |
| -O-CH₂- (isobutoxy) | 70 - 75 |
| -CH- (isobutoxy) | 28 - 32 |
| -CH₃ (isobutoxy) | 18 - 22 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[7][8]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 (two bands for primary amine) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (ether) | 1000 - 1300 |
| C-N stretch (amine) | 1250 - 1350 |
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 165. The fragmentation pattern would likely involve the loss of the isobutyl group or cleavage of the ether bond.[9]
Applications in Drug Development: A Scaffold for Innovation
While specific applications of 3-(2-Methylpropoxy)aniline in drug development are not extensively documented, the broader class of substituted anilines serves as a critical scaffold in the design of various therapeutic agents, particularly kinase inhibitors.[10][11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
Potential as a Kinase Inhibitor Scaffold
The aniline core can act as a "hinge-binder" in many kinase inhibitors, forming crucial hydrogen bonds with the kinase's hinge region. The substituent at the meta-position, in this case, the isobutoxy group, can be directed towards the solvent-exposed region or a specific hydrophobic pocket of the kinase, thereby influencing the compound's potency and selectivity.[12]
Diagram of a Generic Kinase Inhibitor Interaction
Caption: Aniline scaffold as a hinge binder in a generic kinase active site.
The isobutoxy group of 3-(2-Methylpropoxy)aniline could be advantageous in several ways:
-
Improved Lipophilicity: The alkyl ether can increase the molecule's lipophilicity, potentially enhancing cell membrane permeability.
-
Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than other functional groups.
-
Enhanced Selectivity: The size and shape of the isobutoxy group may allow for selective binding to the target kinase over other closely related kinases, reducing off-target effects.
A Building Block for Diverse Bioactive Molecules
Beyond kinase inhibitors, the aniline scaffold is present in a wide array of drugs targeting various receptors and enzymes. The amino group of 3-(2-Methylpropoxy)aniline provides a reactive handle for further chemical modifications, allowing for its incorporation into more complex molecular architectures. This makes it a valuable building block for generating compound libraries for high-throughput screening in drug discovery programs.[13]
Safety and Handling
General Safety Precautions:
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[15] Avoid contact with skin, eyes, and clothing.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14]
-
Toxicity: Anilines can be toxic if inhaled, ingested, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract.[2] Chronic exposure may have more severe health effects.
Conclusion: A Promising Yet Underexplored Molecule
3-(2-Methylpropoxy)aniline represents a chemical entity with considerable untapped potential. Its straightforward synthesis from common starting materials, coupled with the desirable physicochemical properties imparted by the isobutoxy group, makes it an attractive building block for medicinal chemists and researchers. While its specific biological activities remain to be fully elucidated, the established importance of the substituted aniline scaffold in drug discovery suggests that 3-(2-Methylpropoxy)aniline is a promising candidate for the development of novel therapeutics. Further investigation into its synthesis, characterization, and biological evaluation is warranted to unlock its full potential.
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